Tris(trimethylsilyl)amine
Overview
Description
Synthesis Analysis
Tris(trimethylsilyl)amine undergoes reactions with monohaloboranes to form ((trimethylsilyl)amino)boranes, showcasing its utility in creating boron-nitrogen compounds. The reaction chemistry of tris(trimethylsilyl)amine with monohaloboranes has been explored to synthesize and characterize these compounds, revealing insights into their structures through spectroscopic methods and X-ray diffraction analysis (Janik et al., 1988).
Molecular Structure Analysis
The molecular structure of tris(trimethylsilyl)amine in the gas phase has been determined by electron diffraction. This analysis revealed that the Si–N bonds are coplanar and the trimethylsilyl groups are arranged in a way that maintains close to C3h symmetry, albeit with slight torsional distortion. This structural insight is crucial for understanding the reactivity and properties of tris(trimethylsilyl)amine (Anderson et al., 1990).
Chemical Reactions and Properties
Tris(trimethylsilyl)amine has been utilized in metal- and additive-free photochemical processes for the synthesis of indoles and oxindoles, demonstrating its role in facilitating intramolecular reductive cyclization. This method showcases the compound's versatility and efficiency in synthesizing functionalized nitrogen-based heterocycles under mild conditions (da Silva et al., 2015).
Physical Properties Analysis
The determination of tris(trimethylsilyl)amine's molecular structure in the gas phase provides foundational knowledge for understanding its physical properties. The planarity of the Si–N bonds and the specific arrangement of the trimethylsilyl groups contribute to its physical behavior and interactions with other molecules (Anderson et al., 1990).
Chemical Properties Analysis
The catalytic activity of tris(trimethylsilyl)amine in converting dinitrogen to tris(trimethylsilyl)amine under ambient conditions, with a notable turnover number, illustrates its chemical properties and potential for facilitating significant reactions. This capability underscores the importance of tris(trimethylsilyl)amine in synthetic chemistry and catalysis (Ghana et al., 2019).
Scientific Research Applications
Molecular Structure Analysis : Tris(trimethylsilyl)amine's structure and conformation in the gas phase were determined using electron diffraction. It was found that the Si–N bonds are coplanar and the trimethylsilyl groups are arranged in C3h symmetry (Anderson et al., 1990).
Catalytic Fixation of Molecular Nitrogen : Titanium triamido-amine complexes can catalyze the fixation of molecular nitrogen to form tris(trimethylsilyl)amine under ambient conditions (Ghana et al., 2019).
N2 Silylation Catalysis : A dicobalt complex catalyzes N2 silylation with Me3SiCl and KC8 under ambient temperature, forming tris(trimethylsilyl)amine with a significant turnover number (Siedschlag et al., 2015).
Preparation and Thermolysis of Tetrazene Derivatives : Tris(trimethylsilyl)amine is involved in the preparation of certain tetrazene compounds and their subsequent thermal decomposition (Wibeŕg & Uhlenbrock, 1972).
Reaction Chemistry with Monohaloboranes : Tris(trimethylsilyl)amine reacts with monochloroboranes, leading to the formation of various (trimethylsilyl)amino)boranes, contributing to understanding the molecular structures of these compounds (Janik et al., 1988).
Spectroscopy of N-trimethylstannyl Amines : Studies on tris(trimethylstannyl)amine and trimethylsilyl-bis(trimethylstannyl)amine provided insights into the NMR frequencies of various isotopomers, aiding in understanding the nuclear magnetic properties of these compounds (Wrackmeyer et al., 2002).
Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane, closely related to tris(trimethylsilyl)amine, has been extensively used in radical-based synthetic chemistry, including functional group insertion, transformations, and preparation of complex molecules (Chatgilialoglu et al., 2018).
Aminomethylation Catalysis : Group 3 metal triamido complexes, including tris[N,N-bis(trimethylsilyl)amido] complexes, catalyze ortho-C-H bond addition in pyridine derivatives and N-heteroaromatics into the C═N double bond of imines (Nagae et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[[bis(trimethylsilyl)amino]-dimethylsilyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGHITPVRNZWSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27NSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061802 | |
Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl)amine | |
CAS RN |
1586-73-8 | |
Record name | 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1586-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(trimethylsilyl)amine | |
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Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trimethyl-N,N-bis(trimethylsilyl)silylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.951 | |
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Record name | NONAMETHYLTRISILAZANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVA5FGS9US | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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